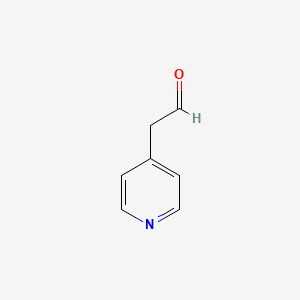

2-(Pyridin-4-YL)acetaldehyde

Übersicht

Beschreibung

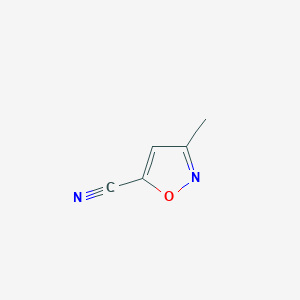

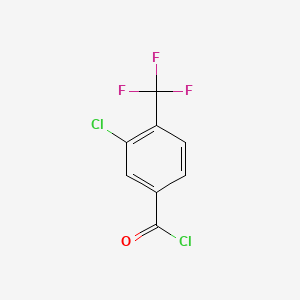

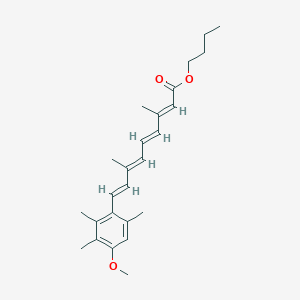

2-(Pyridin-4-yl)acetaldehyde is a compound that features both a pyridine ring and an aldehyde functional group. The presence of these two functional groups allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis. The compound is known to form through an n→π* interaction and a C-H···O contact, which can influence its reactivity and physical properties .

Synthesis Analysis

The synthesis of compounds related to 2-(Pyridin-4-yl)acetaldehyde can be achieved through several methods. One approach involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which can yield functionalized 2-aminohydropyridines and 2-pyridinones . Another method includes the metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes . Additionally, the palladium-catalyzed reaction of 2-pyridinyl esters with hydrosilanes has been described as a new synthesis route for aldehydes, which may be applicable to the synthesis of 2-(Pyridin-4-yl)acetaldehyde .

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-yl)acetaldehyde is characterized by the interaction between the lone pair of electrons on the nitrogen atom of the pyridine ring and the π* orbital of the aldehyde group. This n→π* interaction, along with a C-H···O contact, has been shown to influence the internal rotation of the acetaldehyde methyl group, leading to a phase-locked intermolecular oscillation .

Chemical Reactions Analysis

2-(Pyridin-4-yl)acetaldehyde can undergo various chemical reactions due to its aldehyde group. For instance, it can participate in condensation reactions with amines, as demonstrated by the formation of pyrido[1,2-a]pyrido[1',2':3,4]imidazo[2,1-c]pyrazi-5,8-di-inium salts from pyridine-2-carbaldehyde and aminoacetaldehyde dimethyl acetal . The compound can also be involved in the Chichibabin reaction for the synthesis of pyridine bases, as indicated by the gas phase synthesis of pyridine bases from acetaldehyde, formaldehyde, and ammonia .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-4-yl)acetaldehyde are influenced by its molecular structure. The n→π* interaction and the C-H···O contact can affect the compound's boiling point, solubility, and reactivity. The internal rotation barrier of the acetaldehyde methyl group is reduced due to the energy extracted through the n→π* interaction . Additionally, the compound's reactivity towards nucleophiles and electrophiles is modulated by the presence of the aldehyde group, which can be further explored in various organic transformations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Organocatalyzed Oxidative N-Annulation : This compound is used in the synthesis of diverse polyfunctionalized pyridines through a novel organocatalyzed method. This approach allows for the rapid formation of C-C and C-N bonds, facilitating the production of compounds with potential antibacterial activities and fluorescence sensor applications for detecting Cu(2+) ions (H. Khanal & Y. Lee, 2015).

Chemical Transformations

- Regioselective Alkylation : Alkylation of related pyridine derivatives using bromoacetaldehyde diethyl acetal in the presence of cesium carbonate has been achieved, leading to the selective production of desired pyridine products (Ravinder R. Sudini & Heng‐xu Wei, 2009).

- Cyclic Acetal Formation : A transformation between 2-pyridinecarboxyaldehyde and γ-hydroxy-α,β-acetylenic esters forms highly functionalized cyclic acetals. This process occurs under mild conditions, facilitated by the basic nature of the pyridine ring (Sami Osman & K. Koide, 2008).

Analytical Applications

- Analytical Reagent : Pyridine-2-acetaldehyde benzoylhydrazone has been studied as an analytical reagent. It forms complexes with various metal ions, making it a potential tool for analytical purposes in detecting and quantifying metal ions (M. García-Vargas, J. Bautista, & P. Toro, 1981).

Industrial Catalysis

- Pyridine Base Synthesis : It is used in the gas-phase synthesis of pyridine bases from acetaldehyde, formaldehyde, and ammonia, utilizing an efficient catalyst based on pentasil zeolite treated with metal cations like Pb, Tl, or Co. This catalyst significantly improves the yield of pyridine bases compared to traditional methods (Shinkichi Shimizu et al., 1998).

Safety And Hazards

The safety data sheet for 2-(Pyridin-4-YL)acetaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes, and to use personal protective equipment when handling this compound .

Zukünftige Richtungen

The future directions for 2-(Pyridin-4-YL)acetaldehyde could involve further exploration of its potential uses in medicinal chemistry, given the interest in pyridine and pyrrolidine derivatives in drug discovery . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.

Eigenschaften

IUPAC Name |

2-pyridin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCLKFBAGFZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-YL)acetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)